
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain that plays a crucial role in learning, memory, and neuronal development.
作用机制
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and blocking the binding of glycine, an essential co-agonist of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been shown to have a number of biochemical and physiological effects. These include a reduction in the release of neurotransmitters such as glutamate and dopamine, a decrease in the activity of intracellular signaling pathways, and a decrease in the expression of genes involved in neuronal plasticity and survival.
实验室实验的优点和局限性
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has several advantages as a research tool. It is a highly specific and potent antagonist of the NMDA receptor, allowing for precise modulation of receptor activity. Additionally, N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride is relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride also has some limitations. Its hydrophilic nature makes it difficult to cross the blood-brain barrier, limiting its usefulness in studying central nervous system disorders. Furthermore, N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor, which may complicate interpretation of results.
未来方向
There are several future directions for research involving N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride. One promising avenue is the development of more selective NMDA receptor antagonists that can bypass the limitations of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride. Another direction is the investigation of the role of the NMDA receptor in other physiological processes, such as pain perception and immune function. Finally, the potential therapeutic uses of NMDA receptor antagonists, including N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, in the treatment of neurological and psychiatric disorders continue to be an active area of research.
合成方法
The synthesis of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropan-1-amine to yield N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride as a hydrochloride salt.
科学研究应用
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been shown to enhance NMDA receptor activity, leading to increased neuronal excitability and synaptic plasticity. This property of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been exploited in various studies to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYYCBMYCGBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

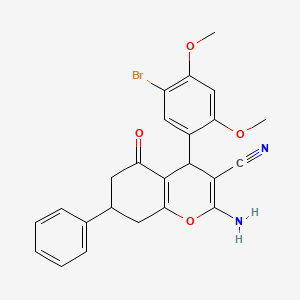
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
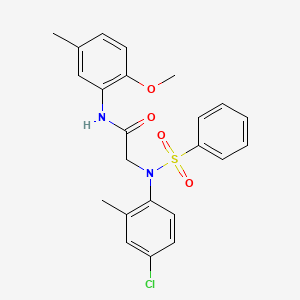
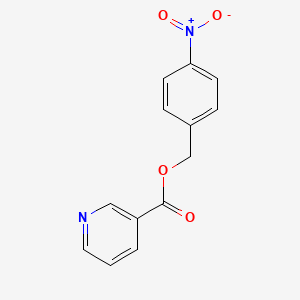

![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)
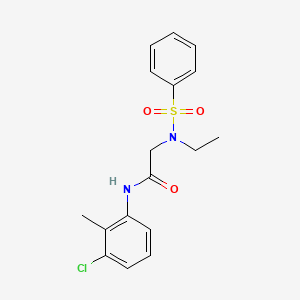
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
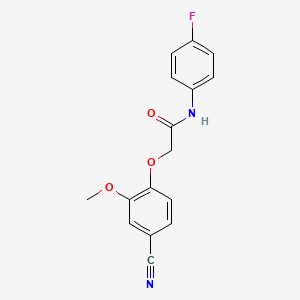
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)
![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)